molecular formula C15H20N2O6S B2689341 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 893725-62-7

4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B2689341
CAS RN: 893725-62-7
M. Wt: 356.39
InChI Key: ABCDJDYPJYKEMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized as potential acetylcholinesterase inhibitors . Another study reported the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid .


Molecular Structure Analysis

While specific structural data for “4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” is not available, related compounds have been studied. For example, molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the acetylcholinesterase crystal structure .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has demonstrated that derivatives of 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial and antifungal activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including those related to the given compound, which showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antineoplastic and Differentiation Activity

Gillet et al. (1997) explored the in vitro effects of new original piperazine derivatives of butyric acid, structurally related to 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, on human erythroleukemia K562 cells and myeloid leukemia HL60 cells. These derivatives showed promising results in inducing differentiation and inhibiting the growth of these cells without inducing significant toxicity in mice (Gillet et al., 1997).

Synthesis and Chemical Properties

The synthesis and chemical properties of 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid and its derivatives have been a topic of interest for researchers. Ishizaki, Suzue, and Irikura (1985) provided a new synthesis route for fluoroquinolonecarboxylic acid, a compound structurally related to 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, showcasing its potent antibacterial activity both in vivo and in vitro (Ishizaki, Suzue, & Irikura, 1985).

Structural and Crystallographic Studies

The crystal structure and analysis of compounds related to 4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid have provided insights into their molecular configurations and potential applications. Faizi, Ahmad, and Golenya (2016) studied the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlighting the conformation and dihedral angles formed by the piperazine ring and the benzene ring, which are essential for understanding the compound's chemical behavior and potential interactions (Faizi, Ahmad, & Golenya, 2016).

Future Directions

The future directions for research on “4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . Additionally, their potential for other biological activities could be investigated.

properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-23-12-2-4-13(5-3-12)24(21,22)17-10-8-16(9-11-17)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCDJDYPJYKEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

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